molecular formula C6H4BrNO4 B14266148 (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid CAS No. 148991-42-8

(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid

Cat. No.: B14266148
CAS No.: 148991-42-8
M. Wt: 234.00 g/mol
InChI Key: NMPPQHRQLACFAB-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is a compound that contains a maleimide group with a terminal carboxylic acid. This compound is known for its reactivity with thiol groups, enabling the formation of covalent bonds with biomolecules containing thiol groups . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid typically involves the reaction of bromomaleic anhydride with glycine in acetic acid. The reaction is carried out under stirring conditions to ensure proper mixing and reaction completion . The detailed steps are as follows:

  • Glycine (203 mg, 2.66 mmol) is added to a stirred solution of bromomaleic anhydride (469 mg, 2.66 mmol) in acetic acid (15 mL).
  • The reaction mixture is stirred until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by maintaining the same reaction conditions and proportions used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Addition Reactions: The maleimide group can react with thiol groups to form stable covalent bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Addition Reactions: Thiol-containing biomolecules are used to form covalent bonds with the maleimide group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Addition Reactions: Covalent adducts with thiol-containing biomolecules.

Mechanism of Action

The mechanism of action of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which are crucial for the stability and functionality of bioconjugates . This reactivity is exploited in various applications, including protein modification and drug conjugation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various chemical and biochemical applications.

Properties

CAS No.

148991-42-8

Molecular Formula

C6H4BrNO4

Molecular Weight

234.00 g/mol

IUPAC Name

2-(3-bromo-2,5-dioxopyrrol-1-yl)acetic acid

InChI

InChI=1S/C6H4BrNO4/c7-3-1-4(9)8(6(3)12)2-5(10)11/h1H,2H2,(H,10,11)

InChI Key

NMPPQHRQLACFAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C1=O)CC(=O)O)Br

Origin of Product

United States

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